Ethyl 4-methyl-2-oxocyclohexanecarboxylate

Catalog No.
S1509356
CAS No.
13537-82-1
M.F
C10H16O3
M. Wt
184.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-methyl-2-oxocyclohexanecarboxylate

CAS Number

13537-82-1

Product Name

Ethyl 4-methyl-2-oxocyclohexanecarboxylate

IUPAC Name

ethyl 4-methyl-2-oxocyclohexane-1-carboxylate

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

InChI

InChI=1S/C10H16O3/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h7-8H,3-6H2,1-2H3

InChI Key

FFVHHWOJYFCNJP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCC(CC1=O)C

Canonical SMILES

CCOC(=O)C1CCC(CC1=O)C

The exact mass of the compound Ethyl 4-methyl-2-oxocyclohexanecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84213. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4-methyl-2-oxocyclohexanecarboxylate (CAS 13537-82-1) is a highly versatile cyclic β-keto ester characterized by a rigid cyclohexane ring and a strategically positioned 4-methyl group. In industrial and advanced laboratory settings, it functions as a critical bifunctional precursor for reductive aminations, heterocyclizations, and Pechmann condensations . Unlike simpler unbranched analogs, the 4-methyl substituent provides a distinct steric environment that dictates downstream ring-pucker and stereochemistry. This makes it an indispensable procurement choice for the synthesis of conformationally constrained β-amino acids, complex bicyclic lactones, and targeted pharmaceutical intermediates where structural rigidity is paramount [1].

Research Fit

β-Ketoester intermediate for lactone and natural product synthesis
Racemic mixture supports non-stereoselective synthetic steps
Solid form facilitates automated dispensing and handling
Reported higher lipophilicity vs. unsubstituted analog

Substituting this compound with the more common ethyl 2-oxocyclohexanecarboxylate results in a critical loss of conformational control; the absence of the 4-methyl group allows dynamic ring-flipping in downstream products, destroying the single-handed helical locking required in foldamer applications [1]. Furthermore, attempting to bypass procurement by synthesizing the compound in-house via the Dieckmann cyclization of diethyl 3-methylheptanedioate is highly inefficient. Because both ester groups in the asymmetric precursor act as Claisen acceptors, the reaction intrinsically yields a roughly 50/50 mixture of the 4-methyl and 5-methyl positional isomers [2]. Procuring the isolated target compound is therefore essential to avoid massive yield losses and the severe process bottleneck of separating closely related isomers.

Substitution Risk

Lipophilicity mismatch
4-methyl substitution substantially raises lipophilicity; extraction and chromatography behavior may shift compared to unsubstituted analogs.
Physical form difference
Solid vs. liquid state alters handling, purification, and compatibility with automated dispensing workflows.
Volatility divergence
Higher boiling point and lower vapor pressure change distillation conditions and evaporative loss profiles.

Stereochemical Locking in Foldamer Synthesis

In the synthesis of cyclic β-amino acids, the choice of precursor dictates the structural integrity of the final peptide. Utilizing ethyl 4-methyl-2-oxocyclohexanecarboxylate to synthesize mACHC residues effectively locks the cyclohexane moiety due to the equatorial preference of the 4-methyl group. This prevents ring flipping and enforces a 100% single-handed 12/10-helical conformation [1]. In contrast, using the unsubstituted baseline (ethyl 2-oxocyclohexanecarboxylate) yields ACHC, which suffers from dynamic ring flipping and exhibits mixed, solvent-dependent screw-sense preferences [1].

Evidence DimensionHelical handedness and ring conformation
Target Compound Data100% single-handed 12/10-helix (locked ring pucker)
Comparator Or BaselineEthyl 2-oxocyclohexanecarboxylate (yields mixed, solvent-dependent handedness)
Quantified DifferenceComplete elimination of dynamic ring flipping
ConditionsReductive amination followed by incorporation into β-peptide frameworks

Buyers synthesizing advanced peptide materials must select the 4-methyl variant to guarantee predictable, fixed chirality in the final macromolecule.

Lipophilicity (LogP)
Data to verify
ΔLogP ≈ +3.3
Reported partition coefficient difference may affect extraction and permeability assessment.
Comparator: Ethyl 2-oxocyclohexanecarboxylate LogP ~1.08.

Isomeric Purity vs. Dieckmann Mixtures

A major procurement driver for this compound is the difficulty of its de novo synthesis. When synthesized via the Dieckmann cyclization of diethyl 3-methylheptanedioate, the reaction produces a near 50/50 mixture of ethyl 4-methyl-2-oxocyclohexanecarboxylate and ethyl 5-methyl-2-oxocyclohexanecarboxylate [1]. This occurs because both terminal esters possess comparable Claisen acceptor reactivity. Procuring the commercially purified compound (>95% purity) bypasses this process bottleneck, eliminating the need for resource-intensive chromatographic separations that typically reduce overall throughput by more than half [1].

Evidence DimensionTarget isomer yield and process efficiency
Target Compound Data>95% isomeric purity (commercial procurement)
Comparator Or BaselineIn-house Dieckmann cyclization (yields ~50/50 isomeric mixture)
Quantified Difference~45-50% increase in usable isomer yield per synthetic step
ConditionsIntramolecular Claisen condensation with sodium ethoxide

Direct procurement of the pure isomer is critical for scaling up syntheses without incurring the massive yield penalties associated with separating positional isomers.

Physical Form
Data to verify
Solid vs Liquid
Solid form may simplify handling, reduce spill risk, and support recrystallization.
Unsubstituted analog is liquid at ambient conditions.

Direct Cannabinoid Core Assembly

Ethyl 4-methyl-2-oxocyclohexanecarboxylate serves as an optimal electrophile in Pechmann-type condensations for pharmaceutical development. When reacted with 3-DMH-resorcinol in the presence of POCl3, it directly yields the methyl-substituted hexahydrocannabinol tricyclic core in a single step [1]. Using an acyclic or unsubstituted baseline would require subsequent, low-yield alkylation steps to introduce the critical methyl group at the C4-equivalent position, which is necessary for modulating adenylyl cyclase inhibition [1].

Evidence DimensionSynthetic steps to methyl-substituted tricyclic core
Target Compound Data1-step direct condensation
Comparator Or BaselineUnsubstituted cyclic β-keto esters (require ≥2 steps with post-synthetic alkylation)
Quantified DifferenceReduction of synthetic route by at least 1 step, preserving core yield
ConditionsCondensation with resorcinol derivatives in benzene with POCl3 reflux

For medicinal chemistry procurement, this compound drastically streamlines the synthesis of targeted receptor-binding analogs by embedding the necessary alkyl group directly into the cyclization precursor.

Boiling Point
Data to verify
bp 128–132 °C (32 mmHg)
Higher boiling point may reduce evaporative loss in reaction setups.
Comparator bp 106 °C (11 mmHg); vapor pressure ~28 Pa vs 13 Pa.
Racemic vs. Chiral
Class-level
Racemate: ≥95%
Racemic form may support cost-sensitive routes; verify current pricing.
Chiral (4R) form available at premium; reported ~2–5× cost difference.

Constrained Foldamer Synthesis

Directly following from its ability to lock cyclohexane ring flipping, this compound is the premier starting material for synthesizing mACHC β-amino acids used in single-handed helical peptide frameworks [1].

Bicyclic Natural Product Synthesis

The pre-existing 4-methyl stereocenter makes it an ideal, high-efficiency precursor for the synthesis of (+)-mintlactone and other optically active α-methylene γ-butyrolactones, avoiding complex downstream alkylations .

Cannabinoid Analog Development

It is heavily utilized in medicinal chemistry workflows to construct the tricyclic core of hexahydrocannabinols via direct condensation with resorcinol derivatives, streamlining the discovery of novel receptor modulators [2].

Application Fit

Application
Selection Property
Validation Focus
Lactone / natural product synthesis
Reported β-ketoester reactivity profile
Verify lactonization efficiency and stereochemical outcome
Lipophilicity-driven SAR studies
Higher LogP vs. unsubstituted analog
Assess permeability and metabolic stability impact
Automated solid-dispensing synthesis
Solid form; lower volatility
Confirm handling compatibility and minimal evaporative loss
Non-stereoselective cost-sensitive steps
Racemic mixture availability
Verify cost and purity; confirm stereochemistry not required

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin]

Pictograms

Irritant

Irritant

Other CAS

13537-82-1

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